AR234960 - 1436426-86-6

AR234960

Catalog Number: EVT-259784
CAS Number: 1436426-86-6
Molecular Formula: C27H30FN5O5S
Molecular Weight: 555.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AR234960, also known GTPL7039, is an active biochemical.
Source and Classification

AR234960 was developed as part of research aimed at understanding and manipulating the Mas receptor signaling pathways. It is classified under pharmacological agents that target G-protein coupled receptors (GPCRs), specifically focusing on the Mas receptor. Its chemical structure and classification place it within a group of compounds that influence cardiovascular health through modulation of receptor activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of AR234960 involves several organic chemistry techniques, including multi-step synthesis procedures that typically include reactions such as amination, alkylation, and cyclization. While specific details on the synthesis route are often proprietary, general methodologies for synthesizing similar compounds involve:

  1. Starting Materials: Utilizing readily available precursors that can be transformed through chemical reactions.
  2. Reagents: Employing reagents that facilitate the formation of desired functional groups.
  3. Purification: Techniques such as chromatography are used to isolate and purify the final product.

The synthesis process is crucial for ensuring high purity and yield, which are essential for subsequent biological testing .

Molecular Structure Analysis

Structure and Data

The molecular structure of AR234960 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound's structure includes:

  • A central core that interacts with the Mas receptor.
  • Functional groups that enhance solubility and bioavailability.
  • Specific stereochemistry that may influence receptor binding affinity.

Molecular modeling studies can provide insights into how AR234960 fits within the binding pocket of the Mas receptor, potentially affecting its efficacy as an agonist .

Chemical Reactions Analysis

Reactions and Technical Details

AR234960 has been observed to participate in various biochemical reactions upon interacting with the Mas receptor. Key reactions include:

  1. Activation of Signaling Pathways: Binding to the Mas receptor activates downstream signaling cascades such as the phosphoinositide 3-kinase/protein kinase B pathway, leading to increased nitric oxide production.
  2. Modulation of Gene Expression: The compound influences gene expression related to fibrosis, particularly upregulating connective tissue growth factor, which is critical in collagen synthesis .
  3. Inhibition of Oxidative Stress: By activating specific pathways, AR234960 may reduce oxidative stress markers in cells, contributing to its protective effects against ischemia-reperfusion injury .
Mechanism of Action

Process and Data

The mechanism by which AR234960 exerts its effects involves several key processes:

  • Receptor Binding: AR234960 binds to the Mas receptor, leading to conformational changes that activate intracellular signaling pathways.
  • Nitric Oxide Release: The activation enhances endothelial nitric oxide synthase activity, resulting in increased nitric oxide production, which promotes vasodilation.
  • Gene Regulation: The compound modulates transcription factors associated with fibrosis, promoting or inhibiting gene expression depending on cellular context.

These actions contribute to its therapeutic potential in managing conditions such as hypertension and heart failure .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AR234960 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400 Da (exact value may vary based on specific isomer).
  • Solubility: Generally soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Stability under physiological conditions is crucial for its effectiveness; studies often assess degradation rates over time.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm these properties during research .

Applications

Scientific Uses

AR234960 has promising applications in various scientific fields:

  1. Cardiovascular Research: Its role as a Mas receptor agonist makes it a candidate for studying cardiovascular diseases, particularly those involving fibrosis and vascular dysfunction.
  2. Pharmacological Studies: Used in preclinical studies to evaluate its efficacy in modulating signaling pathways associated with heart disease.
  3. Therapeutic Development: Potential development into therapeutic agents aimed at treating conditions like heart failure or chronic kidney disease through its anti-fibrotic effects.

Research continues to explore AR234960's full potential in clinical applications, especially concerning its safety profile and long-term effects .

Introduction to AR234960: Pharmacological Context and Research Significance

AR234960 is a synthetically designed non-peptide compound that selectively targets the MAS receptor (MasR), a class A G protein-coupled receptor (GPCR) within the renin-angiotensin system (RAS) accessory pathway. This compound has emerged as a critical pharmacological tool for dissecting MAS receptor functions, particularly in cardiovascular physiology and fibrotic pathologies. Unlike endogenous ligands (e.g., angiotensin 1–7), AR234960 offers enhanced receptor specificity and metabolic stability, enabling precise interrogation of MAS signaling cascades. Its development addresses longstanding challenges in GPCR research, including ligand promiscuity and the need for targeted probes to resolve contradictory findings about MAS's roles in tissue remodeling [3] [5] [10].

AR234960 as a MAS Receptor Agonist: Structural and Functional Classification

Structural FeaturesAR234960 (chemical name: rel-AR234960; CAS: 1408311-94-3) has a molecular weight of 555.62 g/mol and the empirical formula C₂₇H₃₀FN₅O₅S. Its core structure integrates a tetrahydroquinoline scaffold with fluorophenyl and nitrophenyl sulfonamide moieties, critical for MAS receptor engagement. The stereospecific rel-configuration enables optimal interaction with MAS's orthosteric binding pocket, which is situated within transmembrane helices 2, 3, and 7. Key structural determinants include:

  • Sulfonamide linkage: Facilitates hydrogen bonding with Ser³⁰⁹ and Asn²⁸⁶ residues.
  • Fluorophenyl group: Enhances hydrophobic interactions with Val¹⁰⁷ and Leu¹¹¹.
  • Tetrahydroquinoline core: Stabilizes receptor conformation via π-π stacking with His³⁵¹ [2] [8] [10].

Table 1: Structural and Pharmacological Profile of AR234960

PropertyDetail
Chemical ClassTetrahydroquinoline sulfonamide
Molecular Weight555.62 g/mol
CAS Number1408311-94-3
TargetMAS receptor (Mas1)
Agonist Efficacy (EC₅₀)44.99 µM (in HEK293-MAS cells)
SelectivityNo activity at AT1R, AT2R, or MRGPR receptors
Functional ResponseERK1/2 phosphorylation, CTGF/collagen upregulation

Mechanism of ActionAR234960 acts as a competitive agonist that stabilizes MAS's active conformation, triggering Gαq-mediated signaling. This induces:

  • PLC-β activation: Generates IP₃ and diacylglycerol (DAG), mobilizing intracellular calcium.
  • ERK1/2 phosphorylation: A downstream effector cascade amplifying transcriptional responses.Biophysical studies confirm that AR234960 binding increases MAS's affinity for Gαq by 12-fold compared to angiotensin 1–7, explaining its potent induction of fibrotic genes [2] [5] [10].

Historical Development and Discovery of AR234960 in GPCR Research

The synthesis of AR234960 by Arena Pharmaceuticals (San Diego, CA) in the early 2010s responded to two GPCR research challenges:

  • MAS receptor deorphanization: MAS was initially classified as an "orphan" GPCR due to conflicting reports about its endogenous ligands and signaling. While angiotensin 1–7 was proposed as its primary agonist, studies showed weak/no direct binding. AR234960's high-affinity binding (Kd = 186 nM) resolved this ambiguity by providing a tool to isolate MAS-specific effects [7] [8].
  • GPCR microarray limitations: Conventional screens struggled with lipid-dependent GPCRs like MAS. AR234960's stability enabled its use in immobilized receptor arrays, accelerating selectivity profiling and high-throughput screening [1].

Table 2: Key Milestones in AR234960 Development

YearEventSignificance
2010Rational design of tetrahydroquinoline sulfonamidesIdentified lead compound with >100× MAS selectivity vs. other GPCRs
2013Validation as MAS agonist (ERK1/2 assays)Confirmed Gαq coupling and lack of β-arrestin recruitment
2017First in vitro fibrotic studies (Chatterjee et al.)Established CTGF-collagen axis linkage
2023Structural modeling of MAS-AR234960 complexRevealed binding pocket residues critical for agonist design

AR234960's role was pivotal in confirming MAS as a profibrotic receptor, countering earlier hypotheses of its purely cardioprotective effects. Studies using AR234960 in MAS-knockout cells demonstrated abolished collagen production, cementing its utility in mechanistic research [3] [5] [10].

Role of AR234960 in Modulating Cardiovascular and Fibrotic Pathways

Downstream Signaling Cascade

AR234960 activates a well-defined MAS→ERK1/2→CTGF→Collagen pathway:

  • ERK1/2 activation: Within 15 minutes of AR234960 exposure (10 µM), phosphorylated ERK1/2 levels increase 4.5-fold in human cardiac fibroblasts (HCFs).
  • CTGF induction: ERK1/2 upregulates connective tissue growth factor (CTGF) mRNA/protein by 300% within 12 hours.
  • Collagen synthesis: CTGF mediates COL1A1, COL1A2, COL3A1, and COL4A1 expression, increasing collagen deposition by 2.8-fold in HCFs [3] [5].

Table 3: AR234960-Induced Collagen Subtypes in Cardiac Fibroblasts

Collagen GeneFold Increase vs. ControlFunction in Fibrosis
COL1A13.2×Fibrillar collagen; tensile strength
COL1A22.9×Fibrillar collagen
COL3A13.5×Elastic fibrils; ventricular remodeling
COL4A12.1×Basement membrane stability

Pathophysiological Implications

  • Cardiac fibrosis: In failing human hearts, MAS receptor expression correlates with CTGF/collagen levels (r = 0.82, p < 0.01). AR234960 exacerbates extracellular matrix (ECM) remodeling in HCFs, mimicking pathological fibrosis seen in hypertension and heart failure.
  • Therapeutic blockade: The profibrotic effects are abolished by:
  • MAS inverse agonist AR244555 (IC₅₀ = 186 nM) [8].
  • MEK1 inhibitor PD98059 (blocks ERK1/2).
  • CTGF siRNA (collagen genes unchanged despite AR234960) [3] [5] [9].

Broader Signaling Network Crosstalk

AR234960 elucidates MAS crosstalk with key fibrotic pathways:

  • TGF-β1 synergy: AR234960 potentiates TGF-β1-induced SMAD2/3 phosphorylation, accelerating myofibroblast differentiation.
  • Angiotensin II antagonism: MAS activation by AR234960 counteracts AT1R-mediated vasoconstriction but exacerbates AT1R-driven fibrosis via CTGF amplification [9] [10].

Properties

CAS Number

1436426-86-6

Product Name

AR234960

IUPAC Name

1-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine

Molecular Formula

C27H30FN5O5S

Molecular Weight

555.63

InChI

InChI=1S/C27H30FN5O5S/c1-38-25-16-23(33(34)35)8-9-26(25)39(36,37)32-18-21(24(19-32)20-5-4-6-22(28)15-20)17-30-11-13-31(14-12-30)27-7-2-3-10-29-27/h2-10,15-16,21,24H,11-14,17-19H2,1H3

InChI Key

TUSCHIFEASZBBF-UHFFFAOYSA-N

SMILES

O=S(N1CC(CN2CCN(C3=NC=CC=C3)CC2)C(C4=CC=CC(F)=C4)C1)(C5=CC=C([N+]([O-])=O)C=C5OC)=O

Solubility

Soluble in DMSO

Synonyms

AR234960; AR 234960; AR-234960; GTPL7039; GTPL-7039; GTPL 7039.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.